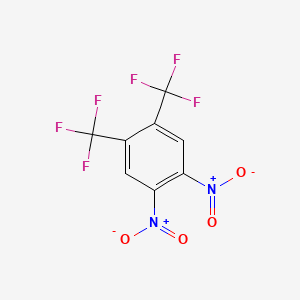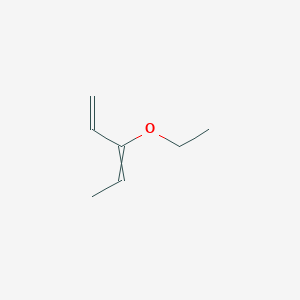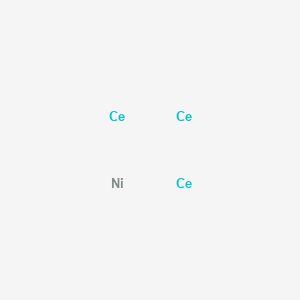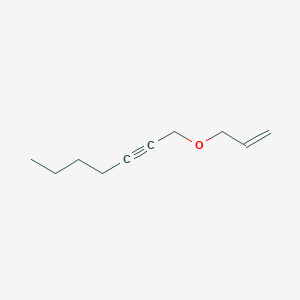
2-Heptyne, 1-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyne, 1-(2-propenyloxy)- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an allyl ether group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyne, 1-(2-propenyloxy)- typically involves the reaction of hept-2-yne with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the allyl alcohol, followed by the addition of hept-2-yne. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Heptyne, 1-(2-propenyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Heptyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Diols, carbonyl compounds
Reduction: Alkanes
Substitution: Allyl-substituted derivatives
科学的研究の応用
2-Heptyne, 1-(2-propenyloxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Heptyne, 1-(2-propenyloxy)- involves its interaction with molecular targets through its alkyne and allyl ether groups. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds, while the allyl ether group can undergo nucleophilic substitution, leading to various derivatives. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
1-Heptyne: A simple alkyne with a similar carbon chain length but lacking the allyl ether group.
2-Heptyne: Similar to 2-Heptyne, 1-(2-propenyloxy)- but without the allyl ether group.
1-Octyne: An alkyne with a longer carbon chain, providing different physical and chemical properties.
Uniqueness
2-Heptyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to simpler alkynes.
特性
CAS番号 |
32688-55-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-prop-2-enoxyhept-2-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |
InChIキー |
VYFFYOIKMBJBQC-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


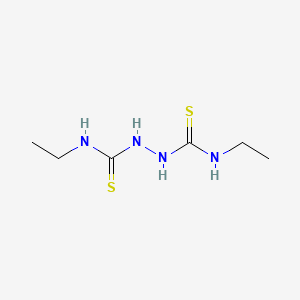

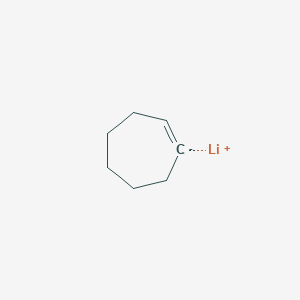


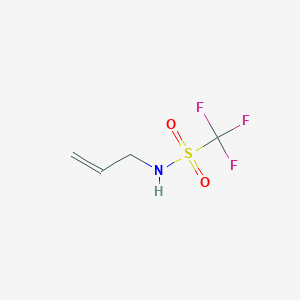
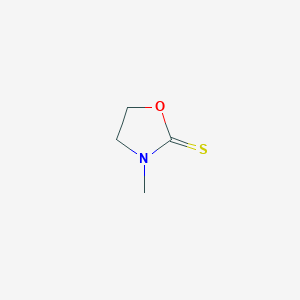
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

